(+)-Chloromethylmenthylether

Catalog No.
S1794649
CAS No.
103128-76-3
M.F
C11H21ClO
M. Wt
204.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Chloromethylmenthylether

CAS Number

103128-76-3

Product Name

(+)-Chloromethylmenthylether

IUPAC Name

(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

InChI

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1

InChI Key

XOPLTFUYFXWFGB-GARJFASQSA-N

SMILES

CC1CCC(C(C1)OCCl)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCCl)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C

(+)-Chloromethylmenthylether is a chiral compound characterized by its unique structure, which includes a chloromethyl group attached to a menthyl moiety. The molecular formula for this compound is C11_{11}H21_{21}ClO, and it has a molecular weight of approximately 232.74 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its chiral nature, which can influence the biological activity and reactivity of derivatives formed from it.

There is no current information available on the mechanism of action of (+)-chloromethylmenthylether in biological systems.

  • Presumed to be toxic: Chloromethyl ethers are a class of compounds known for their alkylating properties, which can damage DNA and be carcinogenic []. Handle with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Potential irritant: May irritate skin, eyes, and respiratory system upon contact or inhalation.
  • Presumed to be reactive: The chloromethyl group can react with various nucleophiles. Store and handle away from incompatible chemicals.

Organic Synthesis:

(+)-CMME can function as a chiral derivatizing agent. Due to its bulky menthyl group and reactive chloromethyl moiety, it can react with various functional groups to form diastereomers. These diastereomers can then be separated and analyzed to determine the enantiomeric purity of the original compound. This application is particularly valuable in the field of asymmetric synthesis, where researchers aim to produce specific enantiomers of chiral molecules. PubChem Link: (+)-Chloromethyl menthyl ether: )

, primarily involving nucleophilic substitutions and coupling reactions. For instance, it can react with nucleophiles such as amines or alcohols to form ethers or amines through substitution mechanisms. Additionally, it has been utilized in the synthesis of ionic liquids when reacted with imidazole derivatives under reflux conditions, producing products that exhibit unique properties due to their ionic nature .

The synthesis of (+)-chloromethylmenthylether can be achieved through several methods:

  • Alkylation Reactions: The chloromethyl group can be introduced via alkylation of menthol using chloromethyl methyl ether under acidic conditions.
  • Nucleophilic Substitution: Reacting menthol with chloromethyl methyl ether in the presence of a base allows for the formation of the ether linkage.
  • Direct Chlorination: Chlorination of menthol using thionyl chloride can yield chloromethyl derivatives, which can then be further processed to obtain (+)-chloromethylmenthylether .

(+)-ChloromethylmenthyletherChiral EtherPotentially activeOrganic synthesis, pharmaceuticalsChloromethyl menthyl etherChiral EtherLimited dataSynthesis intermediatesMentholMonoterpene AlcoholAnalgesicFlavoring, medicinal usesChloromethyl ethyl etherEtherToxicOrganic synthesis

The uniqueness of (+)-chloromethylmenthylether lies in its specific chiral configuration and potential applications in synthesizing biologically relevant compounds, distinguishing it from other similar compounds .

Several compounds share structural similarities with (+)-chloromethylmenthylether, including:

  • Chloromethyl menthyl ether: A closely related compound that differs mainly in stereochemistry.
  • Menthol: A naturally occurring monoterpene alcohol known for its cooling sensation and various therapeutic properties.
  • Chloromethyl ethyl ether: A compound used in organic synthesis that exhibits different reactivity patterns compared to menthyl derivatives.

Comparison Table

CompoundStructure TypeBiological Activity

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

204.1280930 g/mol

Monoisotopic Mass

204.1280930 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-04-14

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